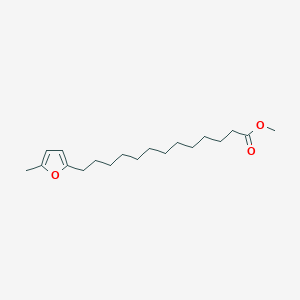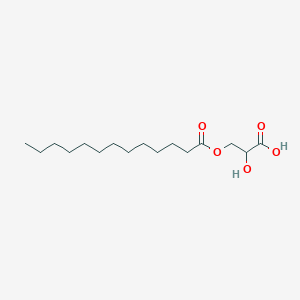
2-Hydroxy-3-(tridecanoyloxy)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxy-3-(tridecanoyloxy)propanoic acid is a chemical compound that belongs to the class of hydroxy acids It is characterized by the presence of a hydroxyl group (-OH) and a tridecanoyloxy group attached to a propanoic acid backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-3-(tridecanoyloxy)propanoic acid can be achieved through esterification reactions. One common method involves the reaction of tridecanoic acid with 2,3-dihydroxypropanoic acid under acidic conditions to form the ester linkage. The reaction typically requires a catalyst such as sulfuric acid and is carried out at elevated temperatures to drive the reaction to completion.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-Hydroxy-3-(tridecanoyloxy)propanoic acid undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield tridecanoic acid and 2,3-dihydroxypropanoic acid.
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of a keto acid.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved using sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the hydroxyl group.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions to introduce new functional groups.
Major Products Formed
Hydrolysis: Tridecanoic acid and 2,3-dihydroxypropanoic acid.
Oxidation: Keto acids.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Hydroxy-3-(tridecanoyloxy)propanoic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential role in metabolic pathways and as a precursor for biologically active compounds.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the formulation of specialty chemicals and as an intermediate in the production of surfactants and emulsifiers.
Wirkmechanismus
The mechanism of action of 2-Hydroxy-3-(tridecanoyloxy)propanoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the ester linkage can undergo hydrolysis, releasing active metabolites that exert biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
2-Hydroxy-3-(tridecanoyloxy)propanoic acid can be compared with other hydroxy acids such as:
2-Hydroxypropanoic acid (Lactic acid): Similar in structure but lacks the long tridecanoyloxy chain, resulting in different physical and chemical properties.
3-Hydroxybutanoic acid: Another hydroxy acid with a shorter carbon chain, leading to different reactivity and applications.
2-Hydroxy-3-(dodecanoyloxy)propanoic acid: Similar structure but with a shorter dodecanoyloxy chain, affecting its solubility and biological activity.
Eigenschaften
CAS-Nummer |
64544-35-0 |
|---|---|
Molekularformel |
C16H30O5 |
Molekulargewicht |
302.41 g/mol |
IUPAC-Name |
2-hydroxy-3-tridecanoyloxypropanoic acid |
InChI |
InChI=1S/C16H30O5/c1-2-3-4-5-6-7-8-9-10-11-12-15(18)21-13-14(17)16(19)20/h14,17H,2-13H2,1H3,(H,19,20) |
InChI-Schlüssel |
SBUXBVQVDVIAQG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCC(=O)OCC(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


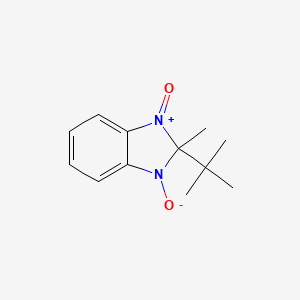
![6-[2-(2,4-Dinitrophenyl)hydrazinylidene]-5-hydroxycyclohexa-2,4-dien-1-one](/img/structure/B14498797.png)
acetic acid](/img/structure/B14498803.png)
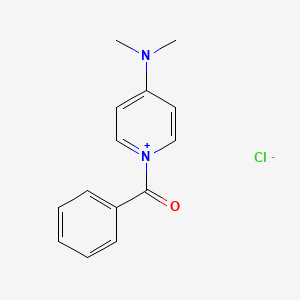
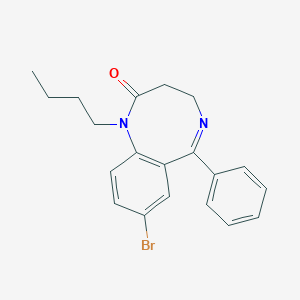
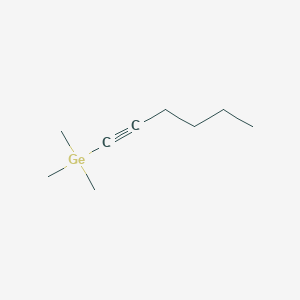
![6,6'-(1,2-Phenylene)bis[2-(biphenylen-2-yl)-4-phenylquinoline]](/img/structure/B14498840.png)

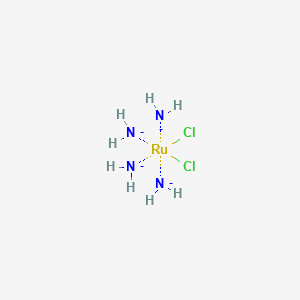
![5-Methoxy-1',2',3',4'-tetrahydro[1,1'-biphenyl]-2-ol](/img/structure/B14498850.png)
![1-[3-Benzoyl-4-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one](/img/structure/B14498856.png)
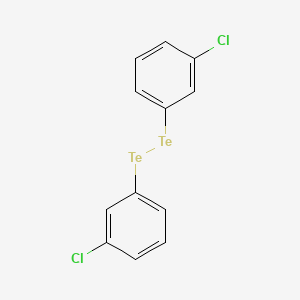
![[4-Chloro-3-methoxy-5-(methylamino)phenyl]methanol](/img/structure/B14498864.png)
